![molecular formula C28H18N6O2S2 B14247097 1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 188934-84-1](/img/structure/B14247097.png)
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and as intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.
Introduction of Sulfanyl Groups: The 2,3-positions of the anthracene-9,10-dione are functionalized with (4-methylphenyl)sulfanyl groups through nucleophilic substitution reactions.
Azidation: The 1,4-positions are then converted to azido groups using azidation reactions, often involving sodium azide (NaN₃) in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido groups can be reduced to amines under suitable conditions.
Substitution: The sulfanyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amino derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysics: Studied for its fluorescence and phosphorescence properties, making it useful in sensors and imaging applications.
Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione involves its interaction with molecular targets through its azido and sulfanyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include electron transfer, radical formation, and covalent bonding with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazido-2,3-diphenylsulfanyl-anthracene-9,10-dione: Similar structure but with phenyl groups instead of methylphenyl groups.
1,4-Diazido-2,3-bis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione: Contains chlorophenyl groups, which may alter its reactivity and applications.
Uniqueness
1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione is unique due to the presence of both azido and methylphenylsulfanyl groups, which provide a distinct combination of reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific electronic and photophysical characteristics.
Propiedades
Número CAS |
188934-84-1 |
|---|---|
Fórmula molecular |
C28H18N6O2S2 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
1,4-diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H18N6O2S2/c1-15-7-11-17(12-8-15)37-27-23(31-33-29)21-22(26(36)20-6-4-3-5-19(20)25(21)35)24(32-34-30)28(27)38-18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
Clave InChI |
QZAMGSQDPIAUMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=C(C3=C(C(=C2SC4=CC=C(C=C4)C)N=[N+]=[N-])C(=O)C5=CC=CC=C5C3=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


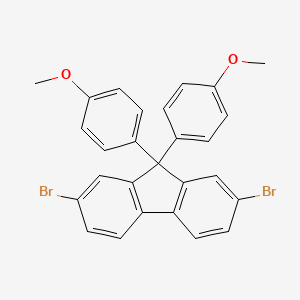
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
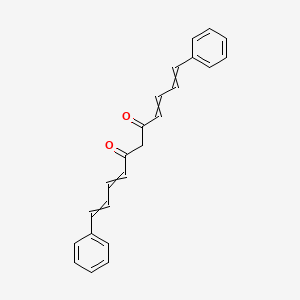
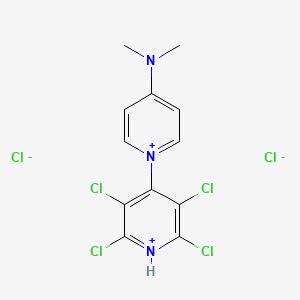
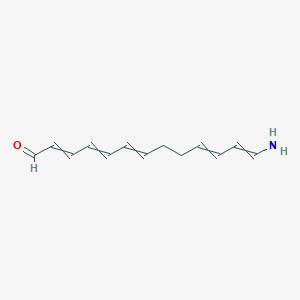
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
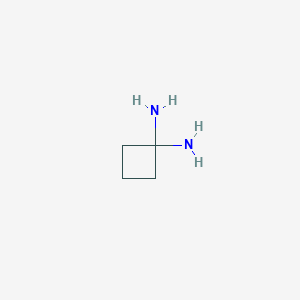
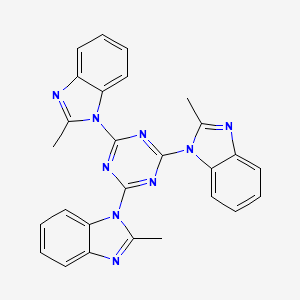
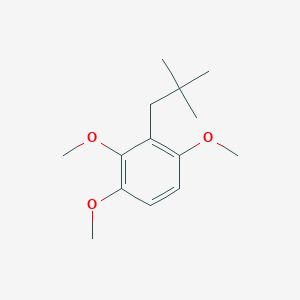
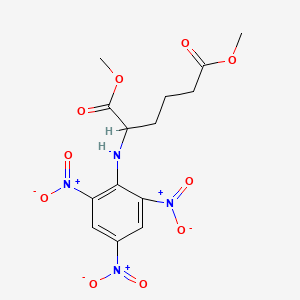
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
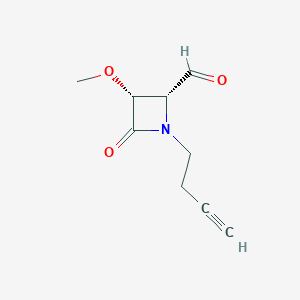
![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)

